1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, “O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate”, is1S/C13H21NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
. This provides a detailed description of the molecule’s structure. Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-Boc-4-Carbethoxy Piperidine”, include a density of 1.046 g/mL at 25 °C, a boiling point of 120-135 °C/0.5 mmHg, and a refractive index of n20/D 1.458 .Scientific Research Applications
Synthesis of Nociceptin Antagonists : The compound has been used in the efficient and practical asymmetric synthesis of related compounds, which are useful intermediates for the synthesis of nociceptin antagonists. This process includes key steps like diastereoselective reduction and isomerization, applicable for large-scale operations (H. Jona et al., 2009).
Characterization and Thermal Studies : Research involves the synthesis of structurally similar compounds from starting tert-butyl 4-oxopiperidine-1-carboxylate. These compounds are characterized using various spectroscopic methods and X-ray crystallographic analysis. They are also examined for thermal stability and intramolecular hydrogen bonding (N. Çolak et al., 2021).
Molecular Structure Analysis : Studies have been conducted on the synthesis and molecular structure of related compounds, which were characterized using NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (T. Moriguchi et al., 2014).
Scaffold for Substituted Piperidines : The compound has been used to create scaffolds for the preparation of substituted piperidines. The synthesis process described involves regioselective ring-opening and 1,3-dipolar cycloaddition reactions (Rianne A. G. Harmsen et al., 2011).
Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib (D. Kong et al., 2016).
Synthesis of Protected Amino Acids : It's used in the synthesis of orthogonally protected amino acids, useful for creating analogs of biological molecules (Z. Czajgucki et al., 2003).
Acetyl-CoA Carboxylase Inhibitors : Synthesis of acetyl-CoA carboxylase inhibitors, important for biological studies, has been reported using structurally related compounds (K. Huard et al., 2012).
Antibacterial Agents : It has been used in the synthesis of compounds with antibacterial activities (D. Bouzard et al., 1992).
Catalysts in Acylation Chemistry : Polymethacrylates containing derivatives of this compound act as effective catalysts in acylation chemistry (Thiemo Mennenga et al., 2015).
Mechanism of Action
As a kinase inhibitor, “1-(Tert-butyl) 3-ethyl 4-((cyclopropylmethyl)amino)piperidine-1,3-dicarboxylate” likely works by blocking the action of certain enzymes known as kinases, which are involved in many cellular functions, including cell signaling, growth, and division. These inhibitors may also block the growth of new blood vessels that tumors need to grow.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(cyclopropylmethylamino)piperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-5-22-15(20)13-11-19(16(21)23-17(2,3)4)9-8-14(13)18-10-12-6-7-12/h12-14,18H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSHVVRMROUXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCC2CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.